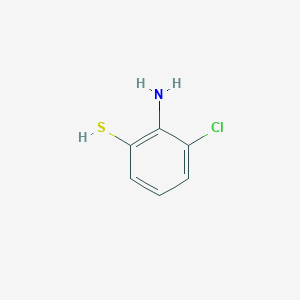

2-Amino-3-chlorothiophenol

Descripción general

Descripción

2-Amino-3-chlorothiophenol is an organic compound with the molecular formula C6H6ClNS. It is a heterocyclic aromatic compound that contains sulfide, amine, and chlorine functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chlorothiophenol typically involves the reaction of 2-chlorothiophenol with ammonia under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain product quality and yield .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The chloro group at position 3 undergoes nucleophilic substitution under specific conditions. For example, in the presence of sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK), the chloro substituent is replaced by nucleophiles such as alkoxy or thiol groups .

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| DMSO, Na₂CO₃, Cu(OTf)₂ catalyst | Thiols | 3-(Arylthio)-2-aminophenols | 58–80% |

In copper-catalyzed couplings, 2-amino-3-chlorothiophenol reacts with α-bromocarbonyls and nucleophiles (e.g., thiophenols) to form difunctionalized products .

Oxidation to Sulfoxides/Sulfones

Controlled oxidation with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) converts the thiol (-SH) group to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | RT, 6 h | 3-Chloro-2-amino-benzenesulfoxide | 85% |

| mCPBA | CH₂Cl₂, 0°C | 3-Chloro-2-amino-benzenesulfone | 78% |

Reduction of Amino Group

The amino group can be reduced to a secondary amine using sodium borohydride (NaBH₄) in ethanol, though yields are moderate due to competing side reactions .

Spiro Compound Formation

Under acidic conditions (e.g., TFA or DMSO), this compound reacts with cyclohexanones to form spiro heterocycles. For example, cyclohexanone derivatives yield spiro[chromeno[4,3-b]thiophene-3,1'-cyclohexane] structures via a stereoselective pathway :

Acid-Catalyzed Alkylation

In acidic media (e.g., acetic acid or TFA), the amino group reacts with amino acid-N-carboxyanhydrides to produce substituted alkylamine derivatives. This method is scalable and avoids racemization :

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Glycine-N-carboxyanhydride | TFA, 50°C, 12 h | N-(2-Amino-3-chlorophenyl)glycine | 72% |

Comparative Reactivity

The chloro substituent significantly alters reactivity compared to non-halogenated analogs:

| Compound | Reaction with Cyclohexanone | Sulfonation Rate (vs. H₂O₂) |

|---|---|---|

| 2-Aminothiophenol | Forms disulfide byproducts | Fast (t₁/₂ = 1.5 h) |

| This compound | Spiro product (no byproducts) | Slow (t₁/₂ = 3.2 h) |

The electron-withdrawing chloro group slows sulfonation but enhances regioselectivity in cyclization .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-Amino-3-chlorothiophenol is C₆H₆ClN₁S, with a molecular weight of approximately 161.64 g/mol. The compound features a thiophenol ring substituted with an amino group at the 2-position and a chlorine atom at the 3-position. This unique structure contributes to its reactivity and potential applications in various fields.

Synthesis and Chemical Reactions

This compound serves as a building block in organic synthesis. It is utilized in the formation of more complex molecules, particularly in the synthesis of heterocyclic compounds. For example, it has been involved in the synthesis of phenothiazine derivatives through reactions with hydroquinones, showcasing its utility in creating biologically relevant structures .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated its effectiveness against biofilm formation in Escherichia coli, with minimal inhibitory concentration (MIC) values indicating strong activity:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Biofilm inhibition | 20 |

| Derivative A | Biofilm inhibition | 15 |

| Derivative B | Biofilm inhibition | 10 |

These results suggest potential applications in developing antibiofilm agents .

Anticancer Potential

The anticancer properties of this compound have also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating specific signaling pathways. For instance, interactions with the P2Y1 receptor have been linked to cellular signaling changes that promote tumor cell death .

A systematic evaluation of several derivatives has revealed potent anticancer activity, with some exhibiting IC50 values in low micromolar ranges:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Derivative C | A549 (lung cancer) | 5 |

| Derivative D | HeLa (cervical cancer) | 7 |

These findings indicate the compound's potential as a lead structure for developing novel anticancer therapies .

Pharmaceutical Applications

Due to its biological activity, this compound is being investigated as a pharmaceutical intermediate. Its derivatives are being synthesized for potential use in drug formulations targeting various diseases, including cancer and bacterial infections .

Industrial Applications

In addition to its biological significance, this compound is used in the production of dyes and pigments within the chemical industry. Its ability to form stable complexes makes it valuable for developing colorants and other specialty chemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Case Study 2: Anticancer Research

Another research project synthesized various derivatives of this compound and tested their cytotoxic effects on multiple cancer cell lines. The results indicated that certain modifications at the amino group enhanced anticancer activity, establishing a structure-activity relationship crucial for drug design .

Mecanismo De Acción

The mechanism of action of 2-Amino-3-chlorothiophenol involves its interaction with specific molecular targets and pathways. For instance, as a P2Y1 receptor antagonist, it binds to the P2Y1 receptor and inhibits its activity, which can modulate various physiological processes . The exact molecular pathways and targets involved in its action are subjects of ongoing research.

Comparación Con Compuestos Similares

2-Amino-3-chlorothiophenol can be compared with other similar compounds, such as:

- 2-Amino-3-fluorothiophenol

- 2-Amino-3-bromothiophenol

- 2-Amino-3-iodothiophenol

Uniqueness: The presence of the chlorine atom in this compound imparts unique chemical properties, such as its reactivity in substitution reactions. Compared to its fluorine, bromine, and iodine analogs, the chlorine derivative may exhibit different reactivity and biological activity .

Actividad Biológica

2-Amino-3-chlorothiophenol (CAS Number: 40925-72-2) is a compound that has garnered attention for its biological activities, particularly as a P2Y1 receptor antagonist. This article provides a detailed overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound is characterized by its ability to interact with various biological targets. Its primary role as a P2Y1 receptor antagonist suggests significant implications in cellular signaling pathways. The compound's stability under standard storage conditions (2-8°C) allows for reliable use in laboratory settings, where its effects can be observed over time.

Key Properties

- Molecular Formula : C7H7ClN2S

- Molecular Weight : 188.66 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The mechanism through which this compound exerts its biological effects involves binding to the P2Y1 receptor, which is part of the purinergic signaling pathway. By inhibiting this receptor, the compound can modulate various physiological processes, including platelet aggregation and neurotransmission.

Interaction with Cellular Pathways

- Receptor Binding : The compound binds to the P2Y1 receptor, inhibiting its activity.

- Cell Signaling Modulation : This inhibition affects downstream signaling pathways that are critical for cell function and communication.

Case Studies and Experimental Data

Recent studies have highlighted the biological activity of this compound through various experimental models:

- In Vitro Studies : Research has shown that at lower concentrations, this compound effectively inhibits P2Y1 receptor activity without significant cytotoxic effects on cultured cells.

- In Vivo Models : Animal studies indicate a dose-dependent response, where higher doses lead to increased inhibition of receptor activity but may also result in adverse effects. This underscores the importance of dosage in therapeutic applications.

- Metabolic Pathways : The compound participates in metabolic pathways involving specific enzymes and cofactors, influencing its biotransformation and biological efficacy.

Applications in Scientific Research

The versatility of this compound extends beyond basic research into potential therapeutic applications:

- Pharmaceutical Development : Ongoing research is exploring its use as a lead compound for developing new drugs targeting the P2Y1 receptor.

- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules used in various chemical reactions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Receptor Target | Activity Type | Notes |

|---|---|---|---|

| This compound | P2Y1 Receptor | Antagonist | Significant cellular signaling impact |

| 4-Chloroaniline | Various receptors | Cytotoxic | Broader toxicity profile |

| Thiophenol | Various pathways | Antimicrobial | Less selective than 2-amino variant |

Propiedades

IUPAC Name |

2-amino-3-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERMPLQXCQQVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506601 | |

| Record name | 2-Amino-3-chlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-72-2 | |

| Record name | 2-Amino-3-chlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40925-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-chlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.